5,6,7-Trimethoxyflavone
Overview
Description
5,6,7-Trimethoxyflavone is a trimethoxyflavone that is the 5,6,7-trimethyl ether derivative of baicalein . It has been isolated from the plant Callicarpa japonica and has been shown to exhibit antiviral activity . It has various pharmacological activities including antiviral, anticancer, and antibacterial .
Synthesis Analysis
A series of 5,6,7-trimethoxyflavones and their derivatives were synthesized . Their anti-proliferative activity in vitro was evaluated against a panel of four human cancer cell lines . The results showed that most of the synthetic compounds exhibited moderate to high anti-proliferative activities .
Molecular Structure Analysis
The molecular formula of 5,6,7-Trimethoxyflavone is C18H16O5 . Its molecular weight is 312.32 .
Chemical Reactions Analysis
The compound exhibited relatively high inhibitory effects on herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus . The anti-HSV-1 action was not due to the inhibition of virus adsorption, entry, and viral protein synthesis, but might involve, at least in part, a virucidal activity, which results in a suppression of viral binding to host cells at an early replication stage .
Physical And Chemical Properties Analysis
The molecular formula of 5,6,7-Trimethoxyflavone is C18H16O5 . Its molecular weight is 312.32 .
Scientific Research Applications
Antiviral Properties
5,6,7-Trimethoxyflavone (TMF), extracted from Callicarpa japonica, has been found to inhibit several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. The mechanism of action appears to be virucidal, impacting viral binding at an early replication stage. Additionally, TMF enhances the anti-HSV activities of acyclovir (Hayashi, K., Hayashi, T., Otsuka, H., & Takeda, Y., 1997).
Anti-Proliferative Activity
A series of TMF derivatives were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. Many of these compounds showed moderate to high anti-proliferative effects, with compound 3c exhibiting particularly notable efficacy against Aspc-1 cells (Su, L., Li, W., Liu, K., & Wang, Q.-a., 2021).
Enhancing Cytotoxicity in Cancer Treatment
Synthesis of new flavones, including TMF, has been directed at improving cytotoxicity against human cancer cell lines. Several TMF derivatives showed enhanced cytotoxic effects compared to TMF itself, particularly against HepG2 and MCF-7 cells (Yun, B. H., Lee, Y. H., Park, K., Jung, S., & Lee, Y. S., 2016).
Anti-Inflammatory Applications
TMF derivatives, like 4'-bromo-5,6,7-trimethoxyflavone, have demonstrated potent anti-inflammatory effects by inhibiting productions of NO and PGE(2) in cells. These effects are achieved through suppression of the NF-κB signaling pathway (Kim, D. H., Yun, C., Kim, M. H., et al., 2012).
Antifungal and Antimicrobial Properties
TMF and its derivatives have shown antimicrobial activity against a range of bacteria and fungi, indicating their potential as natural antifungal and antibiotic agents (Zheng, W. F., Tan, R., Yang, L., & Liu, Z. L., 1996).
Memory Enhancement and Neuroprotection
Flavone derivatives of TMF have been studied for their neuroprotective effects and potential memory enhancement, particularly in the context of Alzheimer's disease. These derivatives can influence mitochondrial biogenesis, a critical aspect of neuronal health (Arsalandeh, F., Ahmadian, S., Foolad, F., et al., 2015).
Potential in Alzheimer's Disease Treatment
TMF derivatives have been evaluated for their potential in treating Alzheimer's disease, showing promising results in inhibiting acetylcholinesterase, preventing beta-amyloid aggregation, and crossing the blood-brain barrier (Liao, S., Deng, H., Huang, S.-B., et al., 2015).
Antitumor Activity
Flavones including TMF isolated from Artemisia argyi have exhibited antitumor activity by inhibiting enzymes like farnesyl protein transferase, which is significant in cancer proliferation (Seo, J., Kang, H.-M., Son, K., et al., 2003).
Safety And Hazards
The safety data sheet of 5,6,7-Trimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours . It also advises avoiding contact with skin and eye, and recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5,6,7-trimethoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJAUYFFFOFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331879 | |
Record name | 5,6,7-Trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethoxyflavone | |
CAS RN |
973-67-1 | |
Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7-Trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 973-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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